molecular formula C19H17F2N3O2S B2615998 4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]-N-phenylpiperidine-1-carboxamide CAS No. 1286710-83-5

4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]-N-phenylpiperidine-1-carboxamide

Cat. No.: B2615998
CAS No.: 1286710-83-5
M. Wt: 389.42
InChI Key: VNSUTHVYWCQCSG-UHFFFAOYSA-N
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Description

4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]-N-phenylpiperidine-1-carboxamide is a synthetic organic compound that features a benzothiazole moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]-N-phenylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable fluorinated benzoyl chloride under acidic conditions.

    Piperidine Derivatization: The piperidine ring is introduced by reacting the benzothiazole derivative with piperidine in the presence of a base such as triethylamine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the piperidine derivative with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]-N-phenylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]-N-phenylpiperidine-1-carboxamide is unique due to its specific combination of a benzothiazole moiety with a piperidine ring and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c20-12-10-15(21)17-16(11-12)27-19(23-17)26-14-6-8-24(9-7-14)18(25)22-13-4-2-1-3-5-13/h1-5,10-11,14H,6-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSUTHVYWCQCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(C=C(C=C3S2)F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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